1-(2-Azidoethoxy)-2-methoxynaphthalene
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Overview
Description
1-(2-Azidoethoxy)-2-methoxynaphthalene is an organic compound that features a naphthalene ring substituted with an azidoethoxy group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethoxy)-2-methoxynaphthalene typically involves the reaction of 2-methoxynaphthalene with 2-azidoethanol under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures due to the presence of the azide group, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethoxy)-2-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in click chemistry reactions, particularly the azide-alkyne cycloaddition to form triazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like water or tert-butanol for click reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Corresponding amines.
Substitution: Triazole derivatives.
Scientific Research Applications
1-(2-Azidoethoxy)-2-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Employed in the development of advanced materials, such as polymers and nanomaterials, due to its reactive azide group
Mechanism of Action
The mechanism of action of 1-(2-Azidoethoxy)-2-methoxynaphthalene largely depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reaction is highly specific and efficient, making it valuable in bioconjugation and materials science .
Comparison with Similar Compounds
1-Azido-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the naphthalene ring, making it less rigid and less aromatic.
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane: Contains additional ethoxy groups, increasing its solubility and flexibility.
Uniqueness: 1-(2-Azidoethoxy)-2-methoxynaphthalene is unique due to the presence of both the naphthalene ring and the azidoethoxy group. The naphthalene ring provides rigidity and aromaticity, while the azidoethoxy group offers reactivity for further functionalization. This combination makes it a versatile compound for various applications in organic synthesis, materials science, and bioconjugation .
Properties
CAS No. |
913721-82-1 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(2-azidoethoxy)-2-methoxynaphthalene |
InChI |
InChI=1S/C13H13N3O2/c1-17-12-7-6-10-4-2-3-5-11(10)13(12)18-9-8-15-16-14/h2-7H,8-9H2,1H3 |
InChI Key |
KWTRLHUKRZUMQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)OCCN=[N+]=[N-] |
Origin of Product |
United States |
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